5,5'-Methylenebis(1H-pyrrole-2-carbaldehyde)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Methylenebis(1H-pyrrole-2-carbaldehyde) typically involves the reaction of pyrrole-2-carboxaldehyde with formaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between two pyrrole rings .
Industrial Production Methods
. These suppliers provide the compound for research purposes, indicating that it is produced on a relatively small scale for specialized applications.
Chemical Reactions Analysis
Types of Reactions
5,5’-Methylenebis(1H-pyrrole-2-carbaldehyde) undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The pyrrole rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 5,5’-Methylenebis(1H-pyrrole-2-carboxylic acid)
Reduction: 5,5’-Methylenebis(1H-pyrrole-2-methanol)
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
5,5’-Methylenebis(1H-pyrrole-2-carbaldehyde) is used in several scientific research applications, including:
Chemistry: As a building block for the synthesis of porphyrins and other complex organic molecules.
Biology: In studies involving the interaction of pyrrole derivatives with biological systems.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,5’-Methylenebis(1H-pyrrole-2-carbaldehyde) is primarily related to its ability to form stable complexes with metal ions. This property is crucial in the synthesis of porphyrins, which are essential components of many biological molecules such as hemoglobin and chlorophyll . The compound’s aldehyde groups can also participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Pyrrole-2-carboxaldehyde: A simpler aldehyde derivative of pyrrole.
5-Methyl-1H-pyrrole-2-carboxaldehyde: A methyl-substituted pyrrole aldehyde.
2-Formylpyrrole: Another aldehyde derivative of pyrrole.
Uniqueness
5,5’-Methylenebis(1H-pyrrole-2-carbaldehyde) is unique due to the presence of two pyrrole rings connected by a methylene bridge, which allows it to form more complex structures such as porphyrins. This structural feature distinguishes it from simpler pyrrole derivatives and enhances its utility in various scientific research applications.
Properties
IUPAC Name |
5-[(5-formyl-1H-pyrrol-2-yl)methyl]-1H-pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-6-10-3-1-8(12-10)5-9-2-4-11(7-15)13-9/h1-4,6-7,12-13H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHUASRLPMYMFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)C=O)CC2=CC=C(N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400290 |
Source
|
Record name | 5,5'-METHYLENEBIS(1H-PYRROLE-2-CARBALDEHYDE) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4511-34-6 |
Source
|
Record name | 5,5'-METHYLENEBIS(1H-PYRROLE-2-CARBALDEHYDE) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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